molecular formula C8H12GeO2 B12514640 Bis(methoxyethynyl)(dimethyl)germane CAS No. 683775-19-1

Bis(methoxyethynyl)(dimethyl)germane

Cat. No.: B12514640
CAS No.: 683775-19-1
M. Wt: 212.81 g/mol
InChI Key: CFTWDQVCHPNNRR-UHFFFAOYSA-N
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Description

Bis(methoxyethynyl)(dimethyl)germane is an organogermanium compound featuring a germanium center bonded to two methoxyethynyl groups (-C≡C-OCH₃) and two methyl groups (-CH₃). This structure confers unique electronic and steric properties due to the conjugation of the ethynyl groups with methoxy substituents and the tetrahedral geometry around germanium.

Properties

CAS No.

683775-19-1

Molecular Formula

C8H12GeO2

Molecular Weight

212.81 g/mol

IUPAC Name

bis(2-methoxyethynyl)-dimethylgermane

InChI

InChI=1S/C8H12GeO2/c1-9(2,5-7-10-3)6-8-11-4/h1-4H3

InChI Key

CFTWDQVCHPNNRR-UHFFFAOYSA-N

Canonical SMILES

COC#C[Ge](C)(C)C#COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methoxyethynyl)(dimethyl)germane typically involves the reaction of dimethylgermane with methoxyethynyl reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Bis(methoxyethynyl)(dimethyl)germane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of germanium hydrides or other reduced forms.

    Substitution: The methoxyethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being performed .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Bis(methoxyethynyl)(dimethyl)germane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(methoxyethynyl)(dimethyl)germane involves its interaction with specific molecular targets and pathways. The methoxyethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Germanium Compounds

Structural and Electronic Comparisons

Tetraacylgermanes vs. Bis(methoxyethynyl)(dimethyl)germane
  • Tetraacylgermanes (e.g., tetra(o-toluoyl)germane): Feature four acyl groups bonded to germanium, creating a highly conjugated system with strong absorption above 450 nm due to multiple chromophores .
  • The methyl groups add steric protection but minimal electronic contribution .

Key Difference : The reduced number of chromophores (two vs. four) likely results in lower photoreactivity and absorption intensity in this compound compared to tetraacylgermanes .

Di-t-butylethylenediamino Germanium Derivatives
  • Bis(dimethylamino)(N,N'-di-t-butylethylenediamino)germane (Cat. #0321450): This compound incorporates bulky di-t-butyl groups and dimethylamino ligands, enhancing steric hindrance and thermal stability .

Key Difference : Steric bulk in di-t-butyl derivatives improves stability at the expense of reactivity, whereas the methoxyethynyl groups in the target compound balance moderate reactivity with manageable steric demands.

Photophysical and Reactivity Profiles

Photoreactivity
  • Tetraacylgermanes : Exhibit strong light absorption and photoreactivity, making them suitable as photoinitiators (e.g., Ivocerin®) .
  • This compound : Predicted to have weaker absorption above 450 nm due to fewer chromophores, limiting its utility in applications requiring deep-light penetration. However, the ethynyl-methoxy groups may enable unique photochemical pathways under UV light .
Thermal and Chemical Stability
  • Di-t-butylethylenediamino Derivatives: High thermal stability due to steric protection of the germanium center .
  • This compound : Likely less stable under elevated temperatures due to smaller substituents, but the electron-withdrawing methoxy groups could mitigate oxidative degradation .

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